molecular formula C15H13ClO3 B1350305 3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 341942-09-4

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1350305
M. Wt: 276.71 g/mol
InChI Key: JPLWJAASTJIKBC-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Applications

Aromatic aldehydes, such as vanillin and its derivatives, have been extensively explored for their applications in the pharmaceutical, perfumery, and food flavoring industries. Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is particularly significant for its role as a chemical intermediate in various synthesis processes. Research on vanillin synthesis has proposed more practical and promising methods for its production, highlighting its importance across different industries (Tan Ju & Liao Xin, 2003).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin, has been investigated, revealing insights into the processes governing the yield and selectivity of these transformations. Such research is crucial for developing sustainable methods of producing valuable chemical intermediates from biomass, addressing the high consumption of oxygen and alkali as unresolved challenges in the field (V. Tarabanko & N. Tarabanko, 2017).

Antioxidant and Medicinal Properties

Isoxazolone derivatives, synthesized from aromatic aldehydes, have been studied for their significant biological and medicinal properties. These compounds serve as intermediates for numerous heterocycles, demonstrating the versatility of aromatic aldehydes in synthesizing bioactive molecules with potential antioxidant applications (Rima Laroum et al., 2019).

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) have been utilized for the degradation of recalcitrant compounds, including those related to aromatic aldehydes, in aquatic environments. These processes lead to the formation of various by-products, underscoring the need for efficient treatment methods that mitigate potential ecological impacts. Research into the degradation pathways, kinetics, and biotoxicity of these by-products is essential for developing more effective and environmentally friendly remediation technologies (Mohammad Qutob et al., 2022).

Safety And Hazards

The specific safety and hazard information for “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” is not available in the sources I found. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” are not specified in the sources I found. The future directions would depend on the specific context in which the compound is used.


Please note that this information is based on the sources available to me and may not be complete. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWJAASTJIKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395568
Record name 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

CAS RN

341942-09-4
Record name 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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